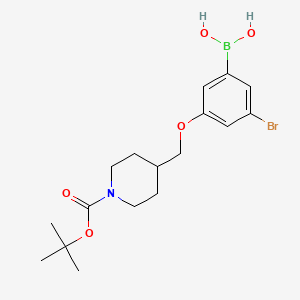

4-(N-丁基磺酰氨基)-2-三氟甲基苯硼酸;95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-n-Butylphenylboronic acid is a chemical compound with the molecular formula C10H15BO2 . It is often used in laboratory settings .

Synthesis Analysis

While specific synthesis methods for 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid were not found, boronic acids and their esters are generally synthesized through catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is a valuable transformation in organic synthesis .Molecular Structure Analysis

The molecular structure of 4-n-Butylphenylboronic acid consists of a boronic acid group attached to a butylphenyl group . The exact structure of 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid could not be found.Chemical Reactions Analysis

Boronic acids and their esters, such as 4-n-Butylphenylboronic acid, are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Physical and Chemical Properties Analysis

4-n-Butylphenylboronic acid is a solid substance with a melting point range of 91.0°C to 97.0°C . It has a molecular weight of 178.04 g/mol .科学研究应用

材料科学中的应用

相关化合物的一个重要应用是在新型磺化薄膜复合纳滤膜的开发中。这些膜表现出改善的水通量,这对于染料溶液的有效处理至关重要。磺化芳香族二胺单体的加入,如 2,5-双(4-氨基-2-三氟甲基苯氧基)苯磺酸,增强了膜的亲水性,同时不损害其拒染能力。这一进步对于水净化技术至关重要,尤其是在染料废水普遍存在的行业中 (杨柳等,2012)。

有机合成中的应用

三氟甲基苯硼酸在催化中也至关重要。例如,2,4-双(三氟甲基)苯硼酸上的邻位取代基已被证明可以催化羧酸和胺之间的脱水缩合,促进 α-二肽的合成。这种催化活性强调了硼酸在提高肽合成反应效率和选择性中的作用,突出了它们在药物开发中的潜力 (王可等,2018)。

环境应用

对与 4-(N-丁基磺酰氨基)-2-三氟甲基苯硼酸具有类似氟化基序的多氟烷基化学物质的环境降解的研究,为解决环境持久性和毒性问题提供了见解。关于这些化学物质在环境中的微生物降解的研究表明,从受污染场所去除有害的全氟烷基酸的潜在生物修复策略。这项研究对于开发有效且可持续的方法以减轻氟化有机化合物对环境的影响至关重要 (刘金霞和桑德拉·梅希亚·阿文达尼奥,2013)。

安全和危害

4-n-Butylphenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .

作用机制

Target of Action

Boronic acids and their derivatives are known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the boronic acid or its derivative interacts with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby the metal (often palladium) becomes oxidized through its donation of electrons to form a new metal–carbon bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to the metal .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Boronic esters, such as this compound, are known to have improved stability and ease of purification, especially in the case of boronic acid pinacol esters . This characteristic facilitates their use in synthesis and can impact their bioavailability.

Result of Action

As a potential reagent in the suzuki–miyaura cross-coupling reaction, this compound can contribute to the formation of new carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of boronic esters can be influenced by factors such as temperature, pH, and the presence of other reactive species .

属性

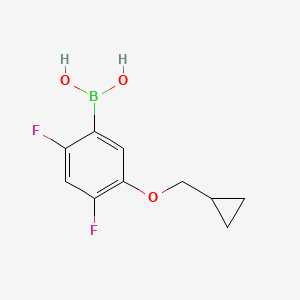

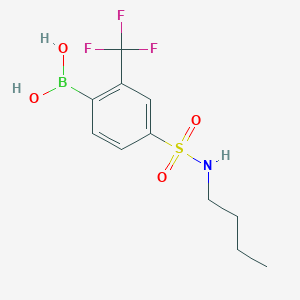

IUPAC Name |

[4-(butylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BF3NO4S/c1-2-3-6-16-21(19,20)8-4-5-10(12(17)18)9(7-8)11(13,14)15/h4-5,7,16-18H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVRIWIYFNMMBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NCCCC)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)